![molecular formula C19H17NO B182649 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide CAS No. 30117-68-1](/img/structure/B182649.png)
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide inhibits the activation of the NF-κB pathway by preventing the translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus. This prevents the activation of genes involved in inflammation and cancer progression. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide also inhibits the activity of IKKβ, a kinase that is involved in the activation of the NF-κB pathway.
Effets Biochimiques Et Physiologiques
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory and anti-cancer properties. However, like all compounds, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has its limitations. It may exhibit off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
Could include the development of more potent analogs of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, the evaluation of its efficacy in animal models of inflammation and cancer, and the investigation of its potential use in combination therapy with other anti-inflammatory and anti-cancer agents.
In conclusion, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and inhibits the activation of the NF-κB pathway. Further research is needed to determine its potential therapeutic applications and to develop more potent analogs of the compound.
Méthodes De Synthèse
The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide involves the condensation of 4-formylphenyl with N-methylacetamide in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide. The purity of the compound is achieved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
Numéro CAS |
30117-68-1 |
|---|---|
Nom du produit |
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide |
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C19H17NO/c1-14(21)20(2)18-11-7-15(8-12-18)13-17-10-9-16-5-3-4-6-19(16)17/h3-13H,1-2H3/b17-13+ |
Clé InChI |
UZVJZFXQATXAHK-GHRIWEEISA-N |
SMILES isomérique |
CC(=O)N(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
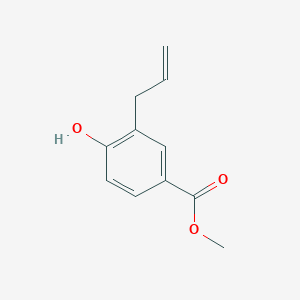
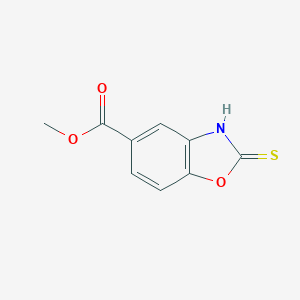
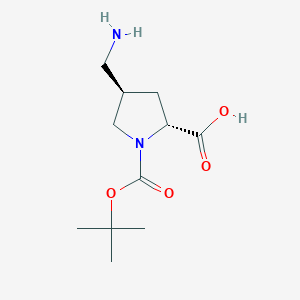
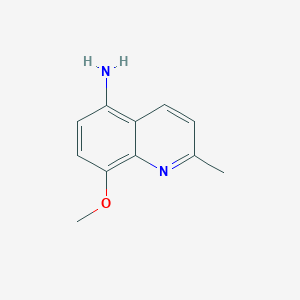
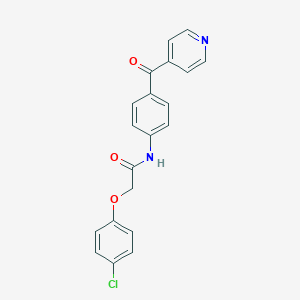
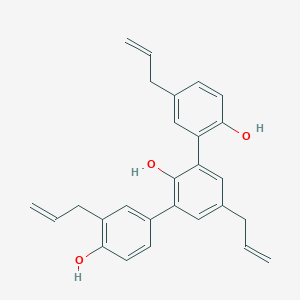
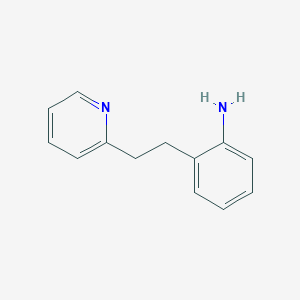
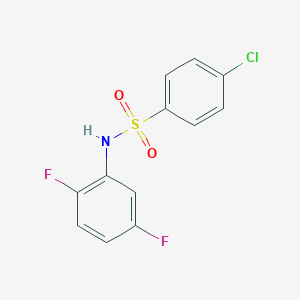
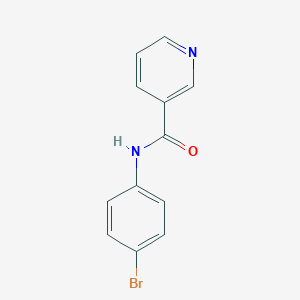
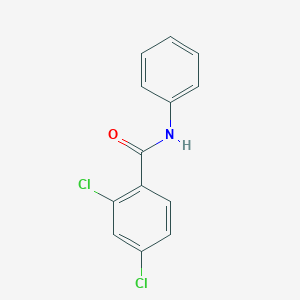
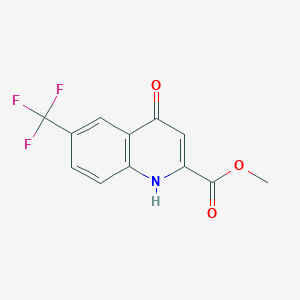
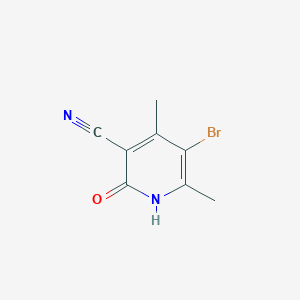
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)